molecular formula C5H9ClN2O B2924717 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride CAS No. 2305252-95-1

1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2924717
CAS No.: 2305252-95-1
M. Wt: 148.59
InChI Key: PYQJAQUUTZPJBT-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical serves as a versatile building block, or synthon, for the design and synthesis of novel bioactive molecules. The compound features a 1,3-oxazole heterocycle, a privileged scaffold in drug discovery known to contribute to a wide spectrum of biological activities . Oxazole-based compounds are frequently explored as core structures in the development of new therapeutic agents due to their ability to engage in diverse interactions with biological targets . As a key intermediate, this amine hydrochloride salt is particularly valuable for constructing more complex molecules. Its primary application lies in anticancer research, where 1,3-oxazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines . Furthermore, oxazole cores are integral to compounds investigated for antimicrobial and antitubercular activities , making this reagent a critical starting material for projects aimed at combating infectious diseases. The structural motif of 1,3-oxazole is also recognized for its potential in developing treatments for neurodegenerative diseases, as some oxazole-based molecules have been designed as potent inhibitors with enhanced blood-brain barrier permeability . The compound is supplied as a powder and should be stored at -10°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-8-3-7-5;/h2-4H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJAQUUTZPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate aldehyde with an amine and an isocyanide in the presence of a base, leading to the formation of the oxazole ring . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can yield a variety of N-substituted oxazole derivatives .

Scientific Research Applications

1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Oxadiazole (e.g., ): Contains two nitrogen atoms and one oxygen, increasing electronegativity and hydrogen-bonding capacity. Triazole (e.g., ): Three nitrogen atoms enhance metabolic stability and metal-binding properties.
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro in ): Reduce amine basicity and increase oxidative stability.
    • Halogenated aryl groups (e.g., 4-fluorophenyl in ): Improve lipophilicity and membrane permeability.
    • Aliphatic chains (e.g., propyl in ): Enhance aqueous solubility but may reduce target affinity.

Physicochemical Properties:

  • Solubility : The hydrochloride salt form improves water solubility, critical for bioavailability. Oxadiazole derivatives (e.g., ) exhibit lower solubility than oxazoles due to higher hydrophobicity.
  • Stability : Oxazole rings are generally stable under physiological conditions, whereas nitro-substituted compounds (e.g., ) may undergo redox reactions.

Biological Activity

1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,3-oxazole ring and an ethan-1-amine moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 148.59 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to the structural characteristics of the oxazole ring. This ring can engage in hydrogen bonding and π-π interactions , which are essential for binding affinity with various biological targets such as enzymes and receptors. The ethan-1-amine component can form ionic bonds, further modulating the activity of target proteins and influencing biochemical pathways .

Biological Activities

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of oxazole derivatives, suggesting that this compound may possess similar effects.
  • Anticancer Potential : Preliminary investigations have suggested that this compound could exhibit anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Table 1: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochlorideCHClNOAntimicrobial and anticancer activities
1-(1,3-Oxazol-5-yl)ethan-1-amine hydrochlorideCHClNOAntimicrobial properties
2-AminoethylbenzothiazoleCHNSPotential anticancer agent

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Antioxidant Activity : Research has utilized the DPPH radical scavenging method to assess antioxidant potential. Compounds similar to 1-(1,3-Oxazol-4-yl)ethan-1-amines have demonstrated significant radical scavenging abilities, indicating potential health benefits against oxidative stress .
  • Structure–Activity Relationship (SAR) : A study investigating various derivatives revealed that modifications to the oxazole structure could enhance biological activity. For example, introducing different substituents on the oxazole ring significantly influenced both antimicrobial and anticancer activities .

Q & A

Q. What are the standard synthetic routes and purification methods for 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Oxazole ring formation : Starting from precursors like β-keto esters or via cyclization of α-halo ketones with urea derivatives to construct the oxazole core.
  • Amination : Introduction of the amine group via reductive amination or nucleophilic substitution, followed by salt formation with hydrochloric acid to yield the hydrochloride derivative.
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane eluents ensures high purity (>95%).
    Reference to analogous methodologies can be inferred from Enamine Ltd’s catalog entries for structurally related amines .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

  • X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement and validation of crystallographic data .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxazole ring (δ ~8.2 ppm for oxazole protons) and amine hydrochloride moiety (broad singlet for NH3+_3^+).
  • Mass spectrometry : ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 153.61 for C5_5H9_9N2_2O·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic data (e.g., bond-length outliers or thermal motion artifacts) require:

  • Validation tools : Programs like PLATON or CCDC’s Mercury to check for missed symmetry or twinning .
  • Data reprocessing : Re-examining raw diffraction data with SHELXD/SHELXE to optimize phasing and reduce R-factors .
  • Dynamic disorder modeling : For flexible moieties (e.g., the ethylamine chain), multi-conformer refinement improves accuracy .

Q. What methodological strategies are employed to analyze the compound’s potential biological interactions?

Advanced biological studies may involve:

  • Receptor binding assays : Screening against G-protein-coupled receptors (GPCRs) or transporters (e.g., equilibrative nucleoside transporters, ENTs) using radiolabeled ligands or fluorescence polarization .
  • Enzyme inhibition studies : Testing activity against oxazole-targeted enzymes (e.g., histamine methyltransferase) via kinetic assays (IC50_{50} determination) .
  • Molecular docking : Computational modeling (AutoDock, Schrödinger Suite) predicts binding affinities to targets like the adenosine A2A_{2A} receptor, leveraging the oxazole’s π-π stacking potential .

Q. How can researchers address low yields in the hydrochloride salt formation step?

Common pitfalls and solutions:

  • pH control : Maintain acidic conditions (pH ~2–3) during salt precipitation to avoid free amine formation.
  • Counterion screening : Test alternative acids (e.g., HBr, HI) if HCl proves suboptimal for crystallization.
  • Solvent optimization : Use mixed solvents (e.g., acetone/ether) to enhance salt solubility and crystallization kinetics .

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